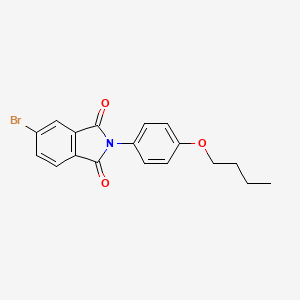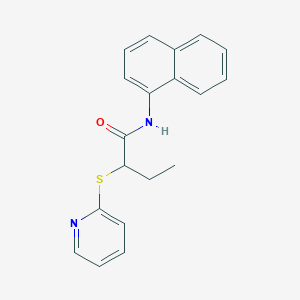
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(4-butoxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as BIDN, is a synthetic compound that belongs to the class of isoindole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects and its unique chemical structure. BIDN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
BIDN exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. BIDN also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BIDN has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
BIDN has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BIDN also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In neuroscience, BIDN has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BIDN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its mechanism of action and potential therapeutic effects. However, BIDN also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BIDN has not been extensively studied for its potential side effects, which could limit its clinical applications.
Orientations Futures
There are several future directions for the study of BIDN. One direction is to investigate its potential applications in drug discovery. BIDN has shown promising results in various fields, including cancer research and neuroscience, and could be further optimized as a potential drug candidate. Another direction is to investigate its potential applications in regenerative medicine. BIDN has been shown to modulate various cellular pathways involved in tissue repair and regeneration and could be investigated as a potential therapeutic agent for tissue engineering. Finally, future studies could focus on optimizing the synthesis of BIDN to improve its solubility and bioavailability, which could enhance its clinical applications.
Méthodes De Synthèse
The synthesis of BIDN can be achieved through various methods, including the reaction of aniline with phthalic anhydride, followed by bromination and butylation. Another method involves the reaction of 4-butoxyphenyl hydrazine with 2,3-dimethyl-1,4-naphthoquinone, followed by bromination and cyclization. These methods have been optimized to produce high yields of pure BIDN.
Applications De Recherche Scientifique
BIDN has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BIDN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BIDN has been shown to improve cognitive function and memory in animal models. BIDN has also been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-2-(4-butoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-3-10-23-14-7-5-13(6-8-14)20-17(21)15-9-4-12(19)11-16(15)18(20)22/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJYQCFPFAXDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5235683.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)